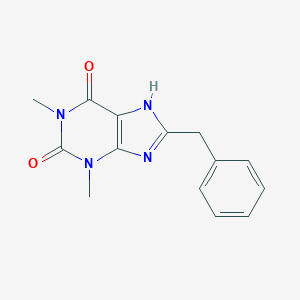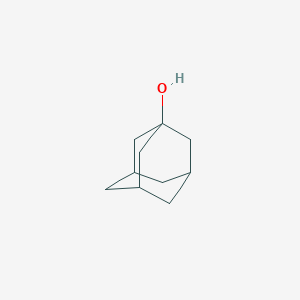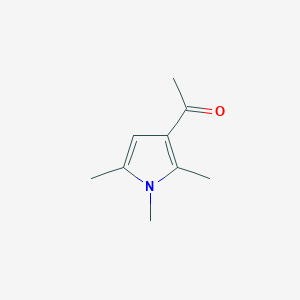
1-(1,2,5-triméthyl-1H-pyrrol-3-yl)éthanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of related compounds have been investigated using software packages like Gaussian09, with calculations such as HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p) . These studies have shown that the geometrical parameters are consistent with X-ray diffraction (XRD) data, indicating the reliability of the computational methods in predicting molecular structures .
Synthesis Analysis
Synthesis of pyrrole derivatives, which are structurally related to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone, often involves multi-component coupling reactions. For example, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . The structure of the synthesized compound was confirmed using various spectroscopic techniques, including NMR and FT-IR, and validated by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their molecular electrostatic potential (MEP) and frontier molecular orbital analysis. The MEP studies indicate that the negative charge is often localized over the carbonyl group, making it a reactive site for electrophilic attack, while the positive regions are over the rings, indicating potential sites for nucleophilic attack . The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be predicted through computational studies. For instance, the first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics . Additionally, the stability of the molecules, which can be attributed to hyper-conjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis . The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition .
Case Studies and Applications
Molecular docking studies have suggested that compounds structurally related to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone might exhibit inhibitory activity against various proteins such as tripeptidyl peptidase II (TPII) and kinesin spindle protein (KSP), and may act as anti-neoplastic agents . Additionally, the identification and characterization of novel derivatives have important implications in forensic and clinical laboratories, as well as in legislative and law enforcement responses .
Applications De Recherche Scientifique
Synthèse de 1H-pyrazoles 1,3,5-trisubstitués
Ce composé peut être utilisé dans la synthèse de 1H-pyrazoles 1,3,5-trisubstitués . Ces pyrazoles ont été synthétisés à partir d'aldéhydes/cétones α,β-insaturés et d'hydrazine en utilisant un catalyseur spécifique sous irradiation micro-ondes et dans des conditions sans solvant .
Utilisation dans la recherche en génétique chimique
En raison de la large gamme d'applications des nitroxydes en chimie, en biologie et en science des matériaux, l'accès rapide aux hétérocycles avec des nitroxydes complexes et divers a suscité un intérêt considérable dans la recherche en génétique chimique .
Développement de molécules biologiquement actives
Le pyrazole et l'isoxazole, qui sont des cibles de synthèse importantes dans les molécules biologiquement actives, les médicaments synthétiques et les candidats médicaments, sont largement appliqués en pratique clinique . Ce composé pourrait potentiellement être utilisé dans la synthèse de ces molécules.
Traitement de diverses maladies
Les composés synthétisés à partir de ce produit chimique peuvent être utilisés pour traiter des maladies telles que l'antitumorale, l'antiproliférative, l'anti-inflammatoire, l'anti-angiogénique, le porteur d'oxyde nitrique, l'antiviral et l'antibactérien .
Génération de complexes métalliques
Ils peuvent également être utilisés comme ligands pour générer des complexes métalliques .
Préparation de dérivés du pyrazole
Des efforts importants ont été consacrés à la recherche de nouvelles méthodes de synthèse pour la préparation de dérivés du pyrazole, notamment la condensation de 1,3-dicétones et d'hydrazine .
Propriétés
IUPAC Name |
1-(1,2,5-trimethylpyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-9(8(3)11)7(2)10(6)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJLJJDUCFNCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




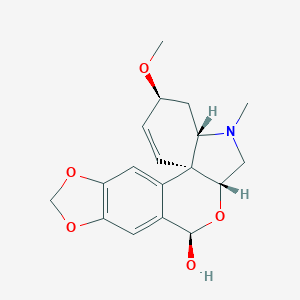


![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
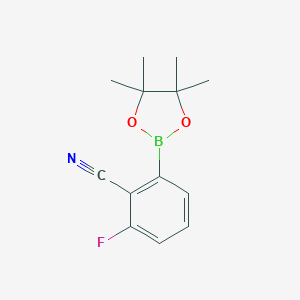
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)

![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)
